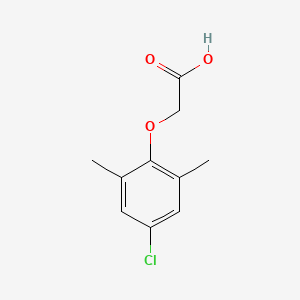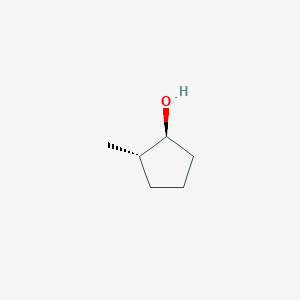
1-Fluoro-4-(2-phenylethynyl)benzene
Übersicht
Beschreibung
1-Fluoro-4-(2-phenylethynyl)benzene is an organic compound with the molecular formula C14H9F and a molecular weight of 196.22 g/mol . It is a derivative of benzene, characterized by the presence of a fluoro group and a phenylethynyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
1-Fluoro-4-(2-phenylethynyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylethyl phenyl sulfoxide with potassium tert-butoxide (KOtBu) in the presence of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction mixture is heated to 80°C for catalyst activation, followed by the addition of benzyl chloride and benzaldehyde. The reaction proceeds under controlled conditions to yield the desired product.
In industrial settings, the compound can be produced using similar organic synthesis methods, often involving the use of appropriate chemical reagents and conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-Fluoro-4-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include potassium tert-butoxide, anhydrous THF, and various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(2-phenylethynyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound is utilized in the study of biological processes and the development of new pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(2-phenylethynyl)benzene involves its interaction with molecular targets through various pathways. The fluoro and phenylethynyl groups play a crucial role in its reactivity and binding affinity to different substrates. These interactions can lead to the formation of stable complexes, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(2-phenylethynyl)benzene can be compared with other benzene derivatives, such as:
1-Fluoro-4-phenylethynylbenzene: Similar in structure but may have different reactivity due to the position of the fluoro group.
1-Chloro-4-(2-phenylethynyl)benzene: The chloro group can alter the compound’s chemical properties and reactivity.
1-Bromo-4-(2-phenylethynyl)benzene: The presence of a bromo group can lead to different reaction pathways and products .
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-fluoro-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOPXPNGDKPSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449629 | |
| Record name | 1-Fluoro-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-29-8 | |
| Record name | 1-Fluoro-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1,1'-Biphenyl]-2-yl(phenyl)sulfane](/img/structure/B3052269.png)
![N-[4-(methylamino)phenyl]acetamide](/img/structure/B3052272.png)




